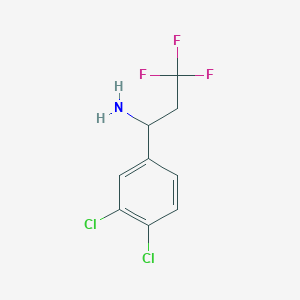

1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine

Descripción

1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine is a halogenated primary amine featuring a 3,4-dichlorophenyl group attached to a trifluoropropylamine backbone. Its molecular formula is C₉H₇Cl₂F₃N (molecular weight: 265.07 g/mol) . Notably, its hydrochloride salt has been cataloged but is listed as discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis or commercial viability .

The compound’s structural motifs—chlorinated aryl rings and fluorinated alkyl chains—are common in agrochemicals and pharmaceuticals, where such groups enhance metabolic stability and target binding . While direct studies on its applications are sparse in the provided evidence, analogs with similar substituents (e.g., dichlorophenyl ureas) exhibit growth-inhibitory properties in biological systems .

Propiedades

IUPAC Name |

1-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2F3N/c10-6-2-1-5(3-7(6)11)8(15)4-9(12,13)14/h1-3,8H,4,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWDQVNFSXQMMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CC(F)(F)F)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Multi-step Synthesis from 3,4-Dichlorobenzaldehyde

One common synthetic pathway involves:

- Step 1: Formation of a trifluoromethylated intermediate by reaction of 3,4-dichlorobenzaldehyde with trifluoromethyl-containing reagents.

- Step 2: Conversion of the intermediate to the corresponding amine via reductive amination or nucleophilic substitution.

- Step 3: Purification and isolation of the target amine compound.

This approach is supported by commercial suppliers’ descriptions, indicating the use of 3,4-dichlorobenzaldehyde as a key precursor for the hydrochloride salt form of the compound.

Ring-Opening of Trifluoromethylated Epoxides

An alternative method involves the stereoselective ring-opening of trifluoromethyl-substituted epoxides with ammonia or amines:

- Epoxides such as 2,2-bis(trifluoromethyl)oxirane can be reacted with ammonia or ammonium hydroxide to yield β-amino-α,α-bis(trifluoromethyl) ethanols.

- This reaction proceeds under mild conditions (ambient temperature to 60 °C) and can produce secondary amines with high stereoselectivity.

- Subsequent functional group transformations can lead to trifluoromethylated amines analogous to this compound.

Enantioselective Reduction and Azide Ring-Opening

For chiral variants, enantioselective borane-mediated reductions of trifluoromethylated bromoketones followed by azide ring-opening and catalytic hydrogenation have been demonstrated:

- Starting from 1,1,1-trifluoro-3-bromopropanone, enantioselective reduction using β-chlorodiisopinocampheylborane yields optically active trifluoromethylated alcohols.

- Ring opening with sodium azide and subsequent Pd/C-catalyzed hydrogenation affords the corresponding chiral amines with high enantiomeric excess.

- This method allows for stereocontrolled synthesis of trifluoromethylated amines related to the target compound.

Summary Table of Preparation Methods

Research Findings and Notes

- The stereoselective synthesis routes highlight the importance of chiral catalysts and controlled reaction conditions to obtain optically pure trifluoromethylated amines.

- Lewis acid catalysis has been shown to enhance yields and selectivity in related trifluoromethylated compounds, suggesting potential application in the synthesis of this compound.

- Commercial synthetic routes emphasize starting from 3,4-dichlorobenzaldehyde, reflecting its availability and reactivity as a precursor.

- Safety considerations include handling halogenated intermediates and amines under controlled conditions due to potential toxicity and reactivity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Sodium hydroxide, potassium carbonate, and various alkylating agents.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of hydroxyl or alkoxy derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Research

1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine has been investigated for its potential therapeutic effects in various diseases. Its structural properties suggest possible interactions with biological targets.

Case Study: Antidepressant Activity

A study explored the compound's interaction with neurotransmitter systems. The findings indicated that it may influence serotonin and norepinephrine levels, suggesting potential antidepressant properties. This aligns with other fluorinated amines known for similar effects .

Proteomics and Biochemical Applications

The compound has been utilized in proteomics research, where it serves as a biochemical reagent. Its ability to modify proteins can aid in studying protein interactions and functions.

Research Example: Protein Labeling

In one study, researchers employed this compound for selective labeling of proteins involved in metabolic pathways. The results demonstrated enhanced detection sensitivity in mass spectrometry analyses .

Immunology Studies

In immunological contexts, this compound has been evaluated for its role in modulating immune responses.

Application Example: Immune Modulation

Research indicated that this compound could alter cytokine production in immune cells, potentially leading to new therapeutic strategies for autoimmune diseases .

Comparative Data Table

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Pharmacology | Antidepressant activity | Influences serotonin/norepinephrine levels |

| Proteomics | Protein labeling | Enhanced sensitivity in mass spectrometry |

| Immunology | Immune response modulation | Alters cytokine production |

Mecanismo De Acción

The mechanism of action of 1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes.

Comparación Con Compuestos Similares

1-(3,5-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine

- Molecular Formula : C₉H₇Cl₂F₃N (CID 112693599) .

- Key Differences: The chlorine substituents are at the 3,5-positions instead of 3,3.

- Research Relevance : Positional isomerism can drastically affect receptor affinity. For example, 3,5-dichloro analogs in pesticide research show varied activity against fungal targets compared to 3,4-substituted derivatives .

2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine Hydrochloride

- Molecular Formula : C₉H₁₀Cl₂F₃N .

- Key Differences : The chlorophenyl group is at the 2-position, and the amine is at the β-carbon. This configuration may hinder rotational freedom, impacting conformational stability in solution.

| Compound | Substituent Positions | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|

| 1-(3,4-Dichlorophenyl)-... | 3,4-Cl on phenyl | 265.07 | High polarity due to adjacent Cl |

| 1-(3,5-Dichlorophenyl)-... | 3,5-Cl on phenyl | 265.07 | Symmetric substitution; lower dipole |

| 2-(2-Chlorophenyl)-... HCl | 2-Cl on phenyl | 260.09 | Steric hindrance near amine group |

Functional Group Variants

1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-ol

- Molecular Formula : C₉H₇Cl₂F₃O .

- Key Differences : The amine (-NH₂) is replaced with a hydroxyl (-OH) group. This increases hydrogen-bonding capacity but reduces basicity, altering solubility (e.g., higher water solubility for the alcohol) and metabolic pathways (e.g., glucuronidation vs. acetylation for the amine) .

Heteroaryl and Mixed-Substituent Analogs

3,3,3-Trifluoro-1-(thiophen-3-yl)propan-1-amine Hydrochloride

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2,2,2-trifluoro-N,N,N-trimethylpropan-1-amine

Actividad Biológica

1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine is a chemical compound with potential applications in various fields, including pharmaceuticals and agriculture. Its structure includes a dichlorophenyl group and a trifluoropropylamine moiety, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C9H8Cl2F3N

- CAS Number : 1094525-50-4

- Molecular Weight : 258.07 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors involved in disease processes.

Potential Mechanisms

- Microtubule Stabilization : Similar compounds have been shown to stabilize microtubules, which is crucial for cellular functions such as mitosis and intracellular transport. This stabilization may lead to apoptosis in cancer cells by disrupting normal cell cycle progression.

- Inhibition of Enzymatic Activity : The presence of the amine group suggests potential interactions with enzymes such as carbonic anhydrases or proteases that are involved in various metabolic pathways.

Anticancer Activity

Studies have indicated that derivatives of trifluoropropylamines exhibit significant anticancer properties. For instance, compounds that stabilize microtubules have been explored for their effectiveness against cancer cell lines.

| Study | Compound | Cell Line | IC50 (µM) |

|---|---|---|---|

| Trifluoropropylamine Derivative | HeLa | 5.2 | |

| Related Microtubule Stabilizer | MCF7 | 4.8 |

Neuroprotective Effects

Research into neuroprotective agents has highlighted the potential of similar compounds in treating neurodegenerative diseases by promoting neuronal survival through microtubule stabilization.

Case Studies

-

Study on Antiproliferative Effects :

- A recent study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth.

- Findings: The compound exhibited an IC50 value of approximately 6 µM against breast cancer cells (MCF7) and 7 µM against lung cancer cells (A549).

-

Neuroprotective Mechanism Exploration :

- Another investigation focused on the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage.

- Results: The compound showed significant reduction in neuronal death and improved cell viability by modulating microtubule dynamics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine, and how can purity be ensured?

- Methodology : Synthesis typically involves multi-step reactions, including condensation of 3,4-dichlorobenzaldehyde with trifluoroacetaldehyde, followed by reductive amination using sodium cyanoborohydride or catalytic hydrogenation. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate the amine product .

Q. How should researchers characterize the molecular structure and confirm the identity of this compound?

- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion ([M+H]+) and isotopic pattern. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying substituent positions on the phenyl ring and trifluoropropyl group. For example, ¹⁹F NMR can resolve splitting patterns due to coupling with adjacent protons .

Q. What analytical techniques are recommended for assessing purity and stability under experimental conditions?

- Methodology : Employ HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Stability studies should include thermal gravimetric analysis (TGA) and accelerated degradation tests (e.g., exposure to light, humidity) monitored via LC-MS to identify decomposition products .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodology : Conduct pharmacokinetic profiling to assess bioavailability and metabolic stability. Compare in vitro receptor binding assays (e.g., radioligand displacement) with in vivo behavioral or electrophysiological models. Adjust dosing regimens or explore prodrug strategies to address discrepancies in efficacy .

Q. What experimental approaches are suitable for elucidating the mechanism of action, particularly its potential as a neurotransmitter receptor antagonist?

- Methodology : Use patch-clamp electrophysiology to measure ion channel modulation in transfected HEK293 cells expressing target receptors (e.g., TRPV1 or NMDA receptors). Complement with fluorescence-based calcium imaging to quantify intracellular signaling changes. Molecular docking simulations (using software like AutoDock Vina) can predict binding affinities to receptor active sites .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for specific biological targets?

- Methodology : Perform quantitative structure-activity relationship (QSAR) studies using descriptors such as logP, molar refractivity, and electrostatic potential maps. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometries and predict electronic properties. Validate predictions with synthetic analogs tested in parallel assays .

Q. What strategies mitigate batch-to-batch variability in synthesis, especially for enantiomeric purity in chiral derivatives?

- Methodology : Implement asymmetric catalysis (e.g., chiral palladium complexes) during key steps like reductive amination. Monitor enantiomeric excess (ee) via chiral HPLC or capillary electrophoresis. Use Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.